molecular formula C14H19NO4S B2386609 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421531-57-8

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2386609
CAS No.: 1421531-57-8
M. Wt: 297.37
InChI Key: HWRPRHHVMAIZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.
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Scientific Research Applications

Thermal Decomposition and Rearrangement

Research on the thermal decomposition of related compounds, such as O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines, reveals insights into chemical reactions and product formations under specific conditions. These findings contribute to understanding the thermal behavior of complex molecules, which is essential in materials science and the development of new chemical synthesis methods (Uchida et al., 1981).

Solid-Phase Synthesis

The development of solid-phase synthesis techniques for peptide amides under mild conditions showcases the utility of benzylamides in facilitating chemical synthesis. This area of research is crucial for pharmaceutical development, enabling the efficient production of therapeutic peptides and proteins (Albericio & Bárány, 2009).

Practical Synthesis of CCR5 Antagonists

The practical synthesis of compounds like CCR5 antagonists, which are essential in developing treatments for conditions such as HIV, demonstrates the application of complex carboxamides in medicinal chemistry. These efforts highlight the role of synthetic chemistry in creating potent and orally active pharmaceutical agents (Ikemoto et al., 2005).

Antipsychotic Agent Development

The synthesis and evaluation of heterocyclic carboxamides for potential antipsychotic agents underline the importance of these compounds in discovering new treatments for mental health disorders. This research contributes to pharmacology by identifying compounds with promising in vivo activities and minimal side effects (Norman et al., 1996).

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(17,5-6-20-2)8-15-13(16)10-3-4-11-12(7-10)19-9-18-11/h3-4,7,17H,5-6,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRPRHHVMAIZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.